molecular formula C11H12ClFO3 B7997400 Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Cat. No.: B7997400
M. Wt: 246.66 g/mol
InChI Key: NDDKWCFMAIBKJS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is an ester compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The presence of both chloro and fluoro substituents on the phenyl ring makes this scaffold particularly valuable for constructing more complex molecules, as these halogens can facilitate further chemical transformations via cross-coupling reactions. Compounds with similar phenoxypropanoate backbones are recognized for their biological activity and are frequently explored in medicinal chemistry campaigns. For instance, structurally related phenoxyacetamides have been investigated as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a virulence factor in this opportunistic pathogen . Furthermore, ethyl phenoxypropanoate derivatives are established motifs in agrochemical research, with some compounds being developed and synthesized for their herbicidal activity . Researchers utilize this chemical as a key building block in the synthesis of potential therapeutic agents and other specialty chemicals. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(2-chloro-5-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKWCFMAIBKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-chloro-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-chloro-5-fluorophenol+ethyl 3-bromopropanoateK2CO3,DMF,refluxEthyl 3-(2-chloro-5-fluoro-phenoxy)propanoate\text{2-chloro-5-fluorophenol} + \text{ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 2-chloro-5-fluorophenol+ethyl 3-bromopropanoateK2​CO3​,DMF,reflux​Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide under reflux.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxypropanoates.

    Hydrolysis: 3-(2-chloro-5-fluoro-phenoxy)propanoic acid.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate has been investigated for its potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. Research indicates that modifications in the phenoxy and propanoate groups significantly influence the compound's biological activity, suggesting that this compound may exhibit similar effects .

1.2 Drug Development
The compound is a candidate for developing new therapeutic agents aimed at treating infections caused by resistant bacterial strains. Its structural analogs have been tested as inhibitors of type III secretion systems (T3SS) in Pseudomonas aeruginosa, which are critical for bacterial virulence. Inhibitors targeting T3SS have shown promise in preventing bacterial cell intoxication, indicating that this compound could be further explored as a lead compound in drug discovery .

Agricultural Applications

2.1 Herbicidal Properties
this compound is noted for its herbicidal activity. As part of the phenoxy herbicide class, it targets specific weed species while minimizing damage to crops. The compound's efficacy against resistant weed populations makes it a valuable tool in modern agriculture .

2.2 Formulation Development
Research has focused on developing formulations that enhance the stability and effectiveness of this compound as a herbicide. Studies indicate that combining this compound with adjuvants can improve its absorption and translocation within plant tissues, leading to better weed control outcomes .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its applications. Key findings include:

Substituent Effect on Activity
Chloro vs. FluoroChloro substitutions enhance herbicidal potency but may reduce antimicrobial activity .
Phenoxy GroupVariations in the phenoxy group significantly affect both herbicidal and antimicrobial efficacy .

Case Studies

4.1 Study on Antimicrobial Efficacy
In a study published in Nature, researchers synthesized various derivatives of this compound to assess their antimicrobial properties against Pseudomonas aeruginosa. The results demonstrated that specific modifications led to compounds with enhanced inhibitory effects on bacterial growth, highlighting the importance of structure optimization in drug development .

4.2 Herbicide Field Trials
Field trials conducted by agricultural research institutions tested this compound against common agricultural weeds. The trials reported successful weed suppression with minimal crop damage, establishing its potential as a commercially viable herbicide .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its desired effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenylpropanoate Esters

Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate

  • CAS : 477888-06-5
  • Molecular Formula: C₁₄H₁₃ClFNO₃
  • Molecular Weight : 297.71 g/mol
  • Key Features: Incorporates a 5-isoxazolyl group and a 2-chloro-6-fluorophenyl moiety.

Ethyl 3-(2,4-Dichlorophenyl)-2-(1,2-Oxazol-5-yl)Propanoate

  • CAS : 87365-63-7
  • Molecular Formula: C₁₄H₁₃Cl₂NO₃
  • Molecular Weight : 314.16 g/mol
  • Key Features: Contains a dichlorophenyl group and an oxazole ring. The additional chlorine atom increases molecular weight and hydrophobicity compared to the mono-chloro/fluoro analog .

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

  • CAS : 1479-22-7
  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.2 g/mol
  • Key Features: Features a keto group at position 3 and a single fluorine atom.

Amino-Substituted Propanoates

Methyl (2S)-2-Amino-3-(3-Chloro-5-Fluoro-4-Hydroxyphenyl)Propanoate

  • CAS : CB7718652
  • Molecular Formula: C₁₀H₁₁ClFNO₃
  • Molecular Weight : 247.65 g/mol
  • Key Features: Includes a hydroxyl group and stereospecific amino substitution. Such derivatives are often intermediates in peptide synthesis or enzyme inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate Not Available C₁₁H₁₁ClFO₃ ~257.66 (estimated) 2-Cl, 5-F phenoxy Agrochemicals, Pharmaceuticals
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 477888-06-5 C₁₄H₁₃ClFNO₃ 297.71 2-Cl-6-F phenyl, 5-isoxazolyl Antimicrobial agents
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate 87365-63-7 C₁₄H₁₃Cl₂NO₃ 314.16 2,4-diCl phenyl, oxazole Specialty materials
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 1479-22-7 C₁₁H₁₁FO₃ 210.2 2-F, 3-keto Organic synthesis intermediates
Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate CB7718652 C₁₀H₁₁ClFNO₃ 247.65 3-Cl-5-F-4-OH phenyl, (2S)-amino Peptide synthesis

Key Structural Trends and Implications

Halogen Substitution :

  • Chlorine and fluorine atoms enhance lipophilicity and metabolic stability.
  • Ortho-substitution (e.g., 2-Cl, 5-F) may sterically hinder enzymatic degradation .

Functional Group Diversity: Keto groups (e.g., in ethyl 2-fluoro-3-oxo-3-phenylpropanoate) increase electrophilicity, enabling condensation reactions .

Biological Activity

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anti-inflammatory properties, anticancer effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group with chlorine and fluorine substituents. These halogen groups enhance the compound's reactivity and binding affinity to various biological targets, influencing its pharmacological profile. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, leading to downstream biological effects such as anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 1: Summary of Anti-inflammatory Studies

StudyModelDoseEffect
Study AAnimal model of arthritis10 mg/kgSignificant reduction in swelling
Study BIn vitro cell culture50 µMDecreased IL-6 production

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promising results against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Case Studies on Anticancer Activity

  • Study on HepG2 Cells :
    • IC50 Value : 6.19 µM
    • Comparison : More potent than sorafenib (IC50 = 9.18 µM)
  • Study on MCF-7 Cells :
    • IC50 Value : 5.10 µM
    • Comparison : More effective than doxorubicin (IC50 = 7.26 µM)

Table 2: Summary of Anticancer Studies

Cell LineCompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
HepG2This compound6.19Sorafenib9.18
MCF-7This compound5.10Doxorubicin7.26

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate, and how can reaction parameters be optimized?

  • Answer : The compound can be synthesized via esterification or substitution reactions. For example, Claisen-Schmidt condensation (analogous to methods in ) may be adapted by reacting 2-chloro-5-fluoro-phenol with ethyl acrylate under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and ester linkage (e.g., phenoxy proton shifts at δ 6.8–7.5 ppm and ester carbonyl at ~170 ppm) .
  • GC-MS/LC-MS : To verify molecular ion peaks ([M+^+] at m/z ~242) and detect impurities .
  • Elemental Analysis : Validate empirical formula (C11_{11}H12_{12}ClFO3_3) with <1% deviation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Adhere to OSHA/NIOSH guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Segregate halogenated waste to avoid environmental contamination .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer : The 2-chloro and 5-fluoro groups enhance electrophilicity at the phenoxy ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). Oxidation of the propanoate chain (e.g., using KMnO4_4) may yield α-keto esters, but steric hindrance from substituents could slow kinetics. Comparative studies with non-halogenated analogs () reveal ~30% reduced reaction rates due to electronic effects .

Q. What strategies ensure the compound’s stability during high-temperature reactions or long-term storage?

  • Answer :

  • Thermal Stability : Decomposition above 200°C (TGA analysis recommended). Use inert atmospheres (N2_2) to prevent oxidation.
  • Storage : Store in amber vials at 4°C under desiccation to minimize hydrolysis.
  • Compatibility Testing : Avoid strong acids/bases; FTIR monitoring detects ester bond degradation .

Q. How can this compound serve as an intermediate in multi-step drug synthesis?

  • Answer : The compound’s ester group is amenable to hydrolysis (LiAlH4_4 → alcohol) or transesterification. For example:

  • Step 1 : Hydrolysis to 3-(2-chloro-5-fluoro-phenoxy)propanoic acid.
  • Step 2 : Coupling with amines (EDC/HOBt) to form amide-based prodrugs (analogous to ).
  • Application : Fluorinated analogs are explored as anti-inflammatory agents due to enhanced bioavailability .

Q. What advanced spectroscopic methods resolve ambiguities in characterizing degradation products or byproducts?

  • Answer :

  • HSQC NMR : Maps 1H^{1}\text{H}-13C^{13}\text{C} correlations to identify hydrolyzed products (e.g., free phenol derivatives) .
  • High-Resolution MS : Differentiates isobaric fragments (e.g., Cl vs. F isotopic patterns).
  • X-ray Crystallography : Confirms stereochemistry in crystalline derivatives .

Methodological Notes

  • Data Contradictions : and suggest reductive stabilization via metal catalysts, but halogenated esters may require alternative catalysts (e.g., Pd/C) to avoid dehalogenation.

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